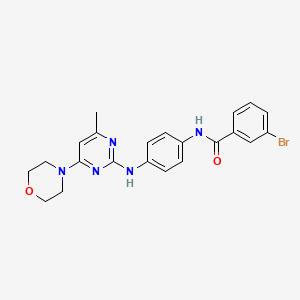![molecular formula C19H17N3OS B14971484 3-methyl-2-((1-phenylethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B14971484.png)
3-methyl-2-((1-phenylethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-METHYL-2-[(1-PHENYLETHYL)SULFANYL]-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-2-[(1-PHENYLETHYL)SULFANYL]-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE typically involves multi-step organic reactions. One common method includes the use of indole as a starting material, which undergoes various functional group transformations to introduce the necessary substituents . Key steps may involve:
Nitration: Introduction of nitro groups.
Reduction: Conversion of nitro groups to amines.
Cyclization: Formation of the pyrimidoindole core structure.
Sulfurization: Introduction of the sulfanyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-METHYL-2-[(1-PHENYLETHYL)SULFANYL]-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the pyrimidoindole core.
Substitution: Electrophilic or nucleophilic substitution reactions on the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole ring .
Applications De Recherche Scientifique
3-METHYL-2-[(1-PHENYLETHYL)SULFANYL]-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-METHYL-2-[(1-PHENYLETHYL)SULFANYL]-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE involves interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.
Uniqueness
3-METHYL-2-[(1-PHENYLETHYL)SULFANYL]-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE is unique due to its specific substitution pattern and the presence of the sulfanyl group, which imparts distinct chemical and biological properties compared to other indole derivatives .
Propriétés
Formule moléculaire |
C19H17N3OS |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
3-methyl-2-(1-phenylethylsulfanyl)-5H-pyrimido[5,4-b]indol-4-one |
InChI |
InChI=1S/C19H17N3OS/c1-12(13-8-4-3-5-9-13)24-19-21-16-14-10-6-7-11-15(14)20-17(16)18(23)22(19)2/h3-12,20H,1-2H3 |
Clé InChI |
PMOUOFAYCYMFBP-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)SC2=NC3=C(C(=O)N2C)NC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B14971401.png)

![N-(4-Butylphenyl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide](/img/structure/B14971410.png)

![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B14971424.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-methylbenzamide](/img/structure/B14971431.png)
![N-{5H,6H-[1,2,4]Triazolo[3,4-B][1,3]thiazol-3-YL}adamantane-1-carboxamide](/img/structure/B14971440.png)
![2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B14971442.png)
![6-chloro-N-cyclooctyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B14971448.png)


![methyl 2-methyl-3-[({6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate](/img/structure/B14971474.png)
![2-(4-chlorophenoxy)-N-(5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide](/img/structure/B14971495.png)
![2-(2-Fluorophenoxy)-N-[(4-oxo-3,4-dihydrophthalazin-1-YL)methyl]acetamide](/img/structure/B14971497.png)
